molecular formula C8H12O4 B11996425 2-Butene-1,1-diyl diacetate CAS No. 5860-35-5

2-Butene-1,1-diyl diacetate

Cat. No.: B11996425
CAS No.: 5860-35-5
M. Wt: 172.18 g/mol
InChI Key: YSKRCULMSHXOLA-SNAWJCMRSA-N
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Description

2-Butene-1,1-diyl diacetate is an organic compound with the molecular formula C8H12O4. It is a diacetate ester derived from 2-butene-1,1-diol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butene-1,1-diyl diacetate is typically synthesized through the esterification of 2-butene-1,1-diol with acetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is often used to facilitate the reaction. The reaction temperature is generally maintained at room temperature or slightly elevated to ensure complete conversion of the diol to the diacetate .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. Excess acetic anhydride is used to drive the reaction to completion, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Butene-1,1-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

Scientific Research Applications

2-Butene-1,1-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-butene-1,1-diyl diacetate involves its ability to undergo esterification and hydrolysis reactions. The acetate groups can be cleaved to release acetic acid and the corresponding diol. This compound can also participate in oxidation and reduction reactions, altering its chemical structure and reactivity. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butene-1,1-diyl diacetate is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions. Its ability to undergo hydrolysis, oxidation, reduction, and substitution makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

5860-35-5

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

[(E)-1-acetyloxybut-2-enyl] acetate

InChI

InChI=1S/C8H12O4/c1-4-5-8(11-6(2)9)12-7(3)10/h4-5,8H,1-3H3/b5-4+

InChI Key

YSKRCULMSHXOLA-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C(OC(=O)C)OC(=O)C

Canonical SMILES

CC=CC(OC(=O)C)OC(=O)C

Origin of Product

United States

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